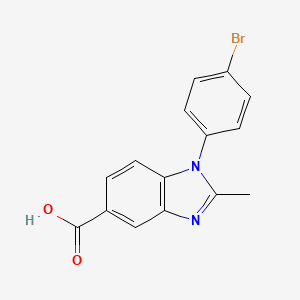

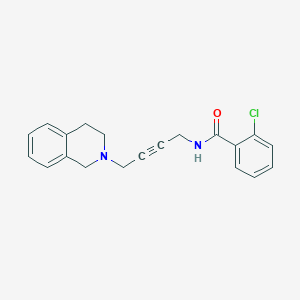

1-(4-bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid (BMBCA) is an organic compound that is used in the synthesis of various organic molecules. BMBCA is a versatile reagent with a wide range of applications in organic synthesis, particularly in the synthesis of heterocyclic compounds. BMBCA is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

1-(4-bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid and its derivatives have been extensively studied for their potential in various scientific research areas, particularly in the synthesis of new compounds with significant biological activities. For instance, a series of benzimidazole derivatives have been synthesized to act as nonpeptide angiotensin II receptor antagonists. These compounds, designed through modifications including the introduction of a biphenyl carboxylic acid moiety, demonstrated potent antihypertensive effects, suggesting their potential use in managing hypertension (Sharma, Kohli, & Sharma, 2010). Similarly, other synthesized benzimidazole derivatives, starting from o-phenylenediamine and carboxylic acids, have been structurally confirmed and evaluated for their applications in drug discovery (Zhou et al., 2004).

Corrosion Inhibition

The research on 1-(4-bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid derivatives extends to applications beyond pharmacology, such as corrosion inhibition. Novel derivatives have been synthesized and evaluated for their efficacy in protecting mild steel against corrosion in acidic environments. These studies reveal that such compounds can significantly inhibit corrosion, adhering to the Langmuir adsorption isotherm, and suggest their utility in industrial applications to extend the life of metal structures (Rbaa et al., 2018).

Antimicrobial Activity

Further extending the utility of benzimidazole derivatives, compounds incorporating the 1-(4-bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid structure have been synthesized and tested for antimicrobial activities. These studies highlight the potential of such derivatives as new antimicrobial agents, with specific compounds showing significant activity against a range of bacterial and fungal strains. This opens up avenues for the development of new antibiotics and antifungal medications to combat resistant strains of microorganisms (Goudgaon & Basha, 2011).

Anticancer Potential

In oncological research, benzimidazole derivatives have been synthesized for evaluation as antileukemic agents. Preliminary assessments of these compounds have shown promising results against leukemic cells, indicating their potential as chemotherapeutic agents. The mechanism of action includes inducing cell cycle arrest and apoptosis, highlighting the versatility of benzimidazole derivatives in drug development for cancer treatment (Gowda et al., 2009).

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-2-methylbenzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2/c1-9-17-13-8-10(15(19)20)2-7-14(13)18(9)12-5-3-11(16)4-6-12/h2-8H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXHXVCKYFDHMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3=CC=C(C=C3)Br)C=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(4-methoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2468277.png)

![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2468280.png)

![2-Chloro-N-[[3-(difluoromethyl)-1,2-oxazol-5-yl]methyl]acetamide](/img/structure/B2468281.png)

![Methyl 5-cyano-6-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2468284.png)

![4-(3-chlorophenyl)-N-[3-(difluoromethylsulfonyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2468289.png)

![N-[6-(1-Methylpiperidin-4-yl)oxypyridin-3-yl]prop-2-enamide](/img/structure/B2468292.png)

![2-[(4-Fluorosulfonyloxyanilino)methyl]-1-methylimidazole](/img/structure/B2468294.png)